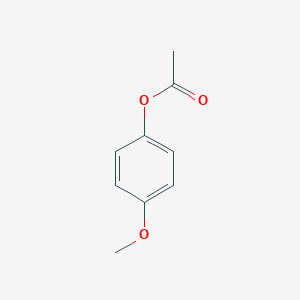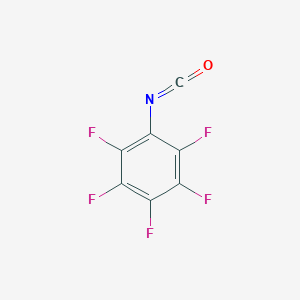
Silane, tetrakis(pentafluorophenyl)-
Overview
Description
C24F20Si
. This compound is characterized by the presence of four pentafluorophenyl groups attached to a central silicon atom. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silane, tetrakis(pentafluorophenyl)- typically involves the reaction of silicon tetrachloride with pentafluorophenyl lithium or pentafluorophenyl magnesium bromide. The general reaction can be represented as follows:
SiCl4+4C6F5Li→Si(C6F5)4+4LiCl
This reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is typically stirred at low temperatures to ensure complete conversion and to avoid side reactions.
Industrial Production Methods: While the laboratory synthesis of silane, tetrakis(pentafluorophenyl)- is well-documented, its industrial production may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: Silane, tetrakis(pentafluorophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The silicon center can participate in oxidation and reduction reactions, altering the oxidation state of silicon.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and pentafluorophenol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products:
Substitution Reactions: Products depend on the substituent introduced.
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon species.
Hydrolysis: Silanols and pentafluorophenol.
Scientific Research Applications
Silane, tetrakis(pentafluorophenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique fluorinated structure.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It finds applications in the electronics industry, particularly in the fabrication of semiconductors and other electronic components.
Mechanism of Action
The mechanism by which silane, tetrakis(pentafluorophenyl)- exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing nature of the pentafluorophenyl groups can stabilize reactive intermediates, facilitating various transformations. In material science, its fluorinated structure imparts unique properties such as hydrophobicity and chemical resistance.
Comparison with Similar Compounds
Silane, tetrakis(trifluoromethyl)-: Similar in structure but with trifluoromethyl groups instead of pentafluorophenyl groups.
Tetraphenylsilane: Contains phenyl groups instead of pentafluorophenyl groups.
Tetrakis(trimethylsilyl)silane: Features trimethylsilyl groups.
Uniqueness: Silane, tetrakis(pentafluorophenyl)- is unique due to the presence of highly electronegative pentafluorophenyl groups, which significantly influence its reactivity and properties compared to other similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.
Properties
IUPAC Name |
tetrakis(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24F20Si/c25-1-5(29)13(37)21(14(38)6(1)30)45(22-15(39)7(31)2(26)8(32)16(22)40,23-17(41)9(33)3(27)10(34)18(23)42)24-19(43)11(35)4(28)12(36)20(24)44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEYHXXYHXDHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24F20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329891 | |
| Record name | Silane, tetrakis(pentafluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1524-78-3 | |
| Record name | Silane, tetrakis(pentafluorophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, tetrakis(pentafluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)


